molecular formula C18H35ClO2 B14395284 Tetradecyl 3-chlorobutanoate CAS No. 88395-90-8

Tetradecyl 3-chlorobutanoate

Cat. No.: B14395284
CAS No.: 88395-90-8
M. Wt: 318.9 g/mol
InChI Key: VPACIBXKLYDYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetradecyl 3-chlorobutanoate is an organic compound with the molecular formula C₁₈H₃₅ClO₂.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradecyl 3-chlorobutanoate can be synthesized through the esterification of 3-chlorobutanoic acid with tetradecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and stringent control of reaction parameters are crucial to obtaining a high-quality product.

Chemical Reactions Analysis

Types of Reactions

Tetradecyl 3-chlorobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.

    Substitution: Common reagents include sodium hydroxide or potassium hydroxide, often in an aqueous or alcoholic medium.

Major Products Formed

    Hydrolysis: 3-chlorobutanoic acid and tetradecanol.

    Substitution: Various substituted butanoates depending on the nucleophile used.

Scientific Research Applications

Tetradecyl 3-chlorobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetradecyl 3-chlorobutanoate involves its interaction with lipid membranes due to its amphiphilic structure. The long tetradecyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The 3-chlorobutanoate group may also participate in biochemical reactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetradecyl 3-chlorobutanoate is unique due to the combination of a long alkyl chain and a chlorinated butanoate group. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications.

Properties

CAS No.

88395-90-8

Molecular Formula

C18H35ClO2

Molecular Weight

318.9 g/mol

IUPAC Name

tetradecyl 3-chlorobutanoate

InChI

InChI=1S/C18H35ClO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-21-18(20)16-17(2)19/h17H,3-16H2,1-2H3

InChI Key

VPACIBXKLYDYCC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CC(C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.